molecular formula C16H18N2O2 B7662523 1-Cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate

1-Cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate

カタログ番号: B7662523
分子量: 270.33 g/mol
InChIキー: MTAVUMWFOUNMOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which has potential therapeutic applications in the treatment of several neurological disorders.

作用機序

CPP-115 exerts its pharmacological effects by inhibiting 1-Cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate-AT, which leads to an increase in the levels of this compound in the brain. This compound is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing the levels of this compound, CPP-115 enhances the inhibitory tone in the brain, which can reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of this compound in the brain, which can have several biochemical and physiological effects. This compound is known to have anxiolytic, anticonvulsant, and sedative effects, which may be beneficial in the treatment of anxiety and epilepsy. Additionally, this compound has been shown to modulate the reward pathway in the brain, which may have implications for the treatment of addiction.

実験室実験の利点と制限

CPP-115 has several advantages for laboratory experiments, including its high potency and selectivity for 1-Cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate-AT. However, its limited solubility in aqueous solutions can make it challenging to administer in vivo. Additionally, its mechanism of action may be influenced by other factors, such as the levels of other neurotransmitters in the brain, which can complicate its interpretation in laboratory experiments.

将来の方向性

CPP-115 has several potential future directions for research, including its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to evaluate its safety and efficacy in human subjects, as well as its long-term effects on brain function. Finally, the development of more potent and selective 1-Cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate-AT inhibitors may have implications for the treatment of neurological disorders in the future.

合成法

CPP-115 is synthesized through a multistep process involving the condensation of 2-cyclopropylacetylpyridine with pyrrolidine-1-carboxylic acid, followed by esterification with 3-hydroxypyridine-4-carboxylic acid. The final product is obtained through a cyclization reaction.

科学的研究の応用

CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of several neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, CPP-115 has shown promising results in reducing seizures and anxiety-like behavior in animal models. Clinical trials are currently underway to evaluate the safety and efficacy of CPP-115 in human subjects.

特性

IUPAC Name

1-cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-14(12-5-6-12)20-16(19)13-7-8-15(17-11-13)18-9-3-4-10-18/h1,7-8,11-12,14H,3-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAVUMWFOUNMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CC1)OC(=O)C2=CN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。